({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine
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Overview
Description
({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine is a complex organic compound that features a benzoxazole ring, a dimethylsulfamoyl group, and an azetidin-3-amine moiety
Preparation Methods
The synthesis of ({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with various aldehydes or ketones under acidic conditions to form the benzoxazole core
The azetidin-3-amine moiety is often synthesized separately and then coupled with the benzoxazole intermediate. The dimethylsulfamoyl group is introduced through sulfonation reactions, typically using dimethylsulfamoyl chloride in the presence of a base .
Chemical Reactions Analysis
({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: Known for its antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Used as a biocide in industrial applications.
({1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3S/c1-17(2)23(20,21)18(3)11-7-19(8-11)9-13-12-6-10(15)4-5-14(12)22-16-13/h4-6,11H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTUTOTYUFBTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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